molecular formula C22H20N4O4 B3316950 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 955537-92-5

3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B3316950
CAS No.: 955537-92-5
M. Wt: 404.4 g/mol
InChI Key: ONZDXPYWEQIQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS 955537-92-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure features a benzamide core substituted with 3,4-dimethoxy groups, linked via a phenyl bridge to an imidazo[1,2-b]pyridazine moiety . This planar aromatic scaffold is recognized as a privileged structure that facilitates potent interactions with the ATP-binding pockets of various kinases, making it a valuable template for the development of kinase inhibitors . The compound has demonstrated promising biological activities in preclinical research. Studies indicate significant anti-inflammatory effects, including the in vitro inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, its structural similarity to other pharmacologically active imidazo[1,2-b]pyridazine and pyridazine derivatives suggests potential anticancer applications, as such compounds have been shown to inhibit tumor cell proliferation and target key oncogenic pathways . Related compounds have shown high activity against Mycobacterium tuberculosis and function as potent, pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant relevant to treating chronic myeloid leukemia (CML) . The primary mechanism of action is believed to involve the modulation of specific enzymatic targets and signaling pathways. Research on closely related analogs highlights potential for selective phosphodiesterase (PDE) inhibition, particularly of PDE4, which plays a critical role in inflammatory responses and central nervous system functions . The compound serves as a versatile building block for chemical synthesis, allowing for various modifications to explore structure-activity relationships and develop novel derivatives with enhanced potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-8-7-15(12-19(18)29-2)22(27)23-16-6-4-5-14(11-16)17-13-26-20(24-17)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZDXPYWEQIQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and subsequent coupling with the benzamide moiety. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds.

2. Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
    • Phosphodiesterase Inhibition : It may selectively inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, impacting inflammatory responses and central nervous system functions.
    • Receptor Modulation : The compound could bind to specific receptors involved in inflammation and cancer progression.

3. Medicine

  • Therapeutic Potential : Ongoing studies are exploring its role as a pharmacological agent with potential applications in treating inflammatory diseases and cancer. The anti-inflammatory effects have been demonstrated by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

4. Industry

  • Material Development : The compound may be utilized in developing new materials or as a precursor in industrial chemical processes.

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : In vitro studies show significant inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies indicate that derivatives can inhibit tumor cell proliferation across various cancer cell lines.

Case Studies and Research Findings

Several notable studies highlight the applications and efficacy of this compound:

  • Inhibition of Pro-inflammatory Cytokines : Research demonstrated that the compound effectively reduces levels of TNF-α and IL-6 in cellular models.
  • Cognitive Enhancement : Studies on animal models indicate that PDE4 inhibitors improve learning and memory by modulating cAMP levels in neuronal cells.
  • Synergistic Effects with Other Agents : Combining this compound with other therapeutic agents has shown enhanced biological activity, particularly in anti-inflammatory applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituents Biological Target (IC₅₀) Key Reference
Target Compound Benzamide + imidazo[1,2-b]pyridazine 3,4-Dimethoxy (benzamide), 6-methoxy (imidazo) Not specified
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) Benzamide + imidazo[1,2-b]pyridazine 3-Trifluoromethyl (benzamide), phenoxy linker VEGFR2 (7.1 nM)
Ponatinib Benzamide + imidazo[1,2-b]pyridazine 4-Methyl, ethynyl linker Bcr-Abl (0.37 nM)
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide Benzamide + imidazo[1,2-b]pyridazine 3,4-Difluoro (benzamide), 6-methoxy (imidazo) Not specified
  • Substituent Electronic Effects : The 3,4-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in compound 6b . This difference may alter binding affinity and selectivity for kinases like VEGFR2.

Physicochemical Properties

  • LogP and Solubility : Methoxy groups in the target compound likely reduce LogP compared to trifluoromethyl-substituted 6b , enhancing aqueous solubility .
  • Thermal Stability : Melting points of analogues range from 150–250°C, with purity >99% confirmed via HPLC .

Biological Activity

3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide, with the molecular formula C22H20N4O4 and a molecular weight of approximately 404.42 g/mol, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Methoxy Groups : Two methoxy groups at the 3 and 4 positions on the benzamide core.
  • Imidazo[1,2-b]pyridazine Moiety : This heterocyclic structure is known for its diverse biological activities.
PropertyValue
Molecular FormulaC22H20N4O4
Molecular Weight404.42 g/mol
CAS Number955537-92-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : The compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a significant role in inflammatory responses and central nervous system functions .
  • Receptor Modulation : It is hypothesized that the compound could bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate that it effectively inhibits pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial for developing treatments for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

The imidazo[1,2-b]pyridazine structure suggests potential anticancer activity. Preliminary studies show that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies and Research Findings

  • Inhibition of Chitin Synthesis : A related study found that benzamide derivatives can inhibit chitin synthesis in insects, suggesting potential applications in pest control .
  • CNS Activity : Selective PDE4 inhibitors like this compound are being investigated for their effects on learning and memory enhancement in animal models. These studies indicate that such compounds could improve cognitive function by modulating cAMP levels in neuronal cells .
  • Synergistic Effects : Research has shown that combining this compound with other agents can enhance its biological activity, particularly in anti-inflammatory applications. This synergistic effect is crucial for developing more effective therapeutic strategies .

Q & A

Q. What synthetic methodologies are optimal for constructing the imidazo[1,2-b]pyridazine core in this compound?

The imidazo[1,2-b]pyridazine scaffold can be synthesized via condensation between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For example, coupling 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with substituted phenylamines under HBTU-mediated conditions yields intermediates. Subsequent methoxy substitution at position 6 is achieved using NaOCH₃ in DMF at 70°C, as described for analogous compounds . HPLC monitoring (e.g., tR = 9.5–13.9 min) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxy groups at positions 3, 4, and 6) and aromatic proton integration.
  • High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., m/z calculated for C23H21N3O4: 403.1534).
  • HPLC : To assess purity (>95%) and retention time consistency .

Q. How can in vitro kinase inhibition assays be designed to evaluate this compound’s activity?

Use recombinant kinase domains (e.g., Bcr-Abl, DDR1/2) in ATP-competitive assays. Incubate the compound (1–10 µM) with kinase, substrate (e.g., poly-Glu-Tyr), and [γ-<sup>32</sup>P]ATP. Measure phosphorylation via scintillation counting or ELISA. Reference compounds like Ponatinib (IC50 ~0.5 nM for Bcr-Abl) serve as positive controls .

Advanced Research Questions

Q. How does the 6-methoxy group on the imidazo[1,2-b]pyridazine moiety influence target selectivity?

Methoxy substitution at position 6 enhances steric hindrance, potentially reducing off-target effects. Compare inhibitory profiles of 6-methoxy vs. 6-chloro/6-methyl analogs against kinase panels. For example, 6-methoxy derivatives show 10-fold higher selectivity for DDR1 over DDR2 due to altered hydrophobic pocket interactions .

Q. What strategies resolve contradictions in SAR data for imidazo[1,2-b]pyridazine derivatives?

Conflicting SAR may arise from assay variability (e.g., cell-free vs. cellular assays). Mitigate this by:

  • Standardizing assay conditions (e.g., ATP concentration, pH).
  • Using isogenic cell lines to isolate target effects.
  • Cross-validating with computational docking (e.g., Glide SP scoring for binding poses) .

Q. How can metabolic stability be improved without compromising potency?

Introduce deuterium at metabolically labile sites (e.g., methyl groups on the benzamide) or replace methoxy groups with trifluoromethoxy. For instance, deuterated analogs of Ponatinib exhibit prolonged half-life in microsomal assays .

Q. What in vivo models are appropriate for preclinical efficacy studies?

  • Xenograft models : Implant Bcr-Abl<sup>T315I</sup>-expressing K562 cells in nude mice; administer the compound orally (10–50 mg/kg/day) and monitor tumor volume.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and AUC in Sprague-Dawley rats .

Q. How can regioselectivity challenges during functionalization of the imidazo[1,2-b]pyridazine ring be addressed?

Use directing groups (e.g., boronic esters) or transition-metal catalysis. For example, Pd-mediated C–H activation at position 3 of the pyridazine ring enables selective introduction of aryl/alkynyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.